ETHYL 4,5-DIMETHYL-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE
Overview
Description
Ethyl 4,5-dimethyl-2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics. This particular compound features a thiophene ring substituted with various functional groups, including a nitro-substituted pyrazole moiety, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the 4-nitro-1H-pyrazole moiety.
Thiophene Ring Construction: The thiophene ring is constructed using a condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions.
Coupling Reactions: The pyrazole moiety is then coupled with the thiophene ring through an amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Nucleophilic Addition: The carbonyl group in the amide linkage can undergo nucleophilic addition reactions with nucleophiles such as hydrides or organometallic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Nucleophilic Addition: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products
Reduction: 4-amino-1H-pyrazole derivative
Hydrolysis: 4,5-dimethyl-2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}thiophene-3-carboxylic acid
Nucleophilic Addition: Corresponding alcohol or alkylated product
Scientific Research Applications
Ethyl 4,5-dimethyl-2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiophene ring and pyrazole moiety may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,5-dimethyl-2-{[2-(4-amino-1H-pyrazol-1-yl)propanoyl]amino}thiophene-3-carboxylate: Similar structure but with an amino group instead of a nitro group.
METHYL 4,5-DIMETHYL-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 4,5-dimethyl-2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro-substituted pyrazole and a thiophene ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[2-(4-nitropyrazol-1-yl)propanoylamino]thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S/c1-5-24-15(21)12-8(2)10(4)25-14(12)17-13(20)9(3)18-7-11(6-16-18)19(22)23/h6-7,9H,5H2,1-4H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVJTLNIZKUVEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C)N2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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